![molecular formula C9H16N2O2 B1475148 [1-(アゼチジン-3-カルボニル)ピロリジン-3-イル]メタノール CAS No. 1564565-19-0](/img/structure/B1475148.png)
[1-(アゼチジン-3-カルボニル)ピロリジン-3-イル]メタノール
説明
Azetidines and pyrrolidines are important four-membered and five-membered heterocycles respectively, used widely in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Synthesis Analysis
For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively . Azetidines show few of the exceptional properties associated with aziridines due to less strain in the four-membered ring .
Molecular Structure Analysis
The inherent rigidity of spirocyclic compounds, such as spiro-azetidin-2-one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
科学的研究の応用
アゼチジンの合成
アゼチジンは、イミンとアルケン成分との[2 + 2]光環状付加反応を含むアザ・パターノ・ビュヒ反応によって合成することができます .
金属化アゼチジン
金属化アゼチジンは、そのユニークな反応性により、さまざまな化学反応に適用されており、複雑な分子の合成に役立つ可能性があります .
C(sp3)–H官能化
アゼチジンを用いた実用的なC(sp3)–H官能化が開発され、有機化合物の炭素-水素結合の改変が可能になりました .
炭素求核剤による開環
アゼチジンは、炭素求核剤で容易に開環することができ、これは新しい官能基を導入するための有機合成における貴重な反応です .
ポリマー合成
アゼチジンはポリマー合成に用途が見出されており、その歪んだ環構造は、生成されるポリマーにユニークな特性を与えることができます .
抗菌活性
いくつかのアゼチジン誘導体は合成され、さまざまな微生物株に対する抗菌活性が試験されており、医薬品の可能性を示しています .
将来の方向性
作用機序
Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
In particular, for synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .
生化学分析
Biochemical Properties
[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The azetidine moiety can form hydrogen bonds with biomolecules, affecting their stability and function . These interactions highlight the compound’s versatility in modulating biochemical processes.
Cellular Effects
The effects of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization . These effects underscore the compound’s potential as a tool for studying cellular functions and developing therapeutic agents.
Molecular Mechanism
At the molecular level, [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can interact with enzyme active sites, either inhibiting or activating their function . The azetidine moiety can form hydrogen bonds with nucleic acids, potentially affecting gene expression . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . These findings emphasize the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production.
Transport and Distribution
The transport and distribution of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, it can accumulate in specific tissues or cellular compartments, influencing its localization and activity . These properties are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol is crucial for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nucleic acids and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
特性
IUPAC Name |
azetidin-3-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-6-7-1-2-11(5-7)9(13)8-3-10-4-8/h7-8,10,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJPXZDZUKVHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


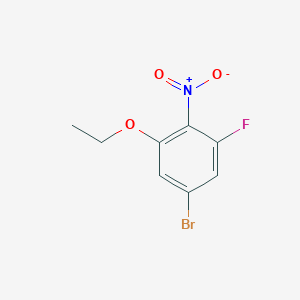


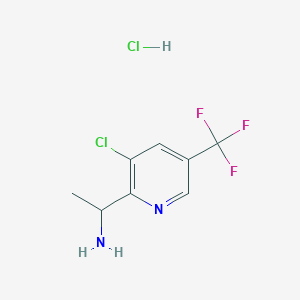

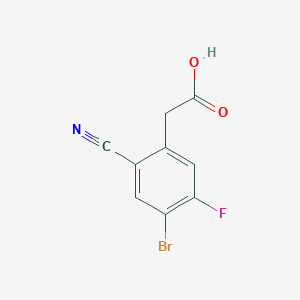
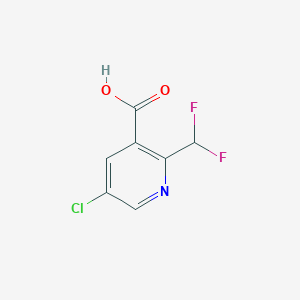

![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)
![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)

![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)
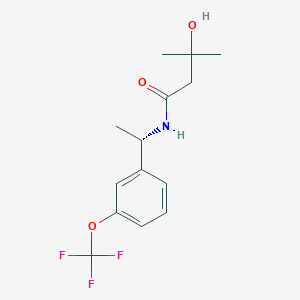
![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)
